molecular formula C13H18O4 B8796723 3,5-Diisopropoxybenzoic acid

3,5-Diisopropoxybenzoic acid

Cat. No.: B8796723
M. Wt: 238.28 g/mol
InChI Key: JDJUEYKZTTWEOB-UHFFFAOYSA-N
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Description

3,5-Diisopropoxybenzoic acid is a benzoic acid derivative featuring two isopropoxy groups at the 3- and 5-positions of the aromatic ring and a carboxylic acid group at the 1-position. Its synthesis involves the reduction of the parent acid using diisobutylaluminum hydride (DIBAL-H) in dichloromethane, yielding intermediates such as 3,5-diisopropoxybenzaldehyde and (3,5-diisopropoxybenzyl)methanol . Subsequent Aldol condensation with aldehydes or nitriles in ethanol under basic conditions (e.g., 40% KOH) generates functionalized resveratrol analogues, with purification via flash chromatography . The compound serves as a critical intermediate in synthesizing bioactive molecules, highlighting its utility in medicinal chemistry.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3,5-di(propan-2-yloxy)benzoic acid

InChI

InChI=1S/C13H18O4/c1-8(2)16-11-5-10(13(14)15)6-12(7-11)17-9(3)4/h5-9H,1-4H3,(H,14,15)

InChI Key

JDJUEYKZTTWEOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The following table summarizes key attributes of 3,5-diisopropoxybenzoic acid and its analogues:

Compound Name CAS Number Molecular Formula Substituents Key Applications
This compound - C₁₃H₁₈O₄ 3,5-diisopropoxy, 1-carboxylic acid Synthesis of resveratrol analogues
Caffeic Acid 331-39-5 C₉H₈O₄ 3,4-dihydroxyphenyl, propenoic acid Pharmacological research, cosmetics, food additives
3,5-Diisopropylsalicylic acid 2215-21-6 C₁₃H₁₈O₃ 2-hydroxy, 3,5-diisopropyl, 1-carboxylic acid Pharmaceutical impurity (Propofol synthesis)
Key Observations:
  • Substituent Effects :

    • This compound’s alkoxy groups enhance steric bulk and electron-donating effects, influencing solubility and reactivity in condensation reactions .
    • Caffeic acid’s 3,4-dihydroxyphenyl group enables antioxidant activity and metal chelation, contrasting with the alkoxy-dominated behavior of this compound .
    • 3,5-Diisopropylsalicylic acid’s hydroxyl group at position 2 introduces acidity (pKa ~2.5–3.0), akin to salicylic acid, whereas the isopropyl groups reduce solubility in polar solvents .
  • Synthetic Utility: this compound is pivotal in Aldol condensations due to its aldehyde intermediates . Caffeic acid undergoes oxidation to form quinones or polymerization products, limiting its use in multi-step syntheses . 3,5-Diisopropylsalicylic acid’s hydroxyl group facilitates esterification or coordination chemistry, but steric hindrance from isopropyl groups complicates electrophilic substitutions .

Physicochemical Properties

  • Solubility :

    • This compound’s alkoxy groups reduce polarity, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water .
    • Caffeic acid’s polar hydroxyl groups enhance water solubility (~1.2 g/L at 25°C), making it suitable for aqueous formulations .
    • 3,5-Diisopropylsalicylic acid’s low polarity (density: 1.1205 g/cm³) and hydroxyl group result in moderate solubility in alcohols and acetone .
  • Thermal Stability: Alkoxy groups in this compound confer thermal stability (decomposition >200°C), advantageous for high-temperature reactions . Caffeic acid degrades at lower temperatures (~160°C) due to phenolic oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-diisopropoxybenzoic acid, and how can its intermediates be isolated?

  • Methodology :

  • Reduction : Start with this compound and reduce it using DIBAL-H in dichloromethane to yield a mixture of 3,5-diisopropoxybenzaldehyde and (3,5-diisopropoxybenzyl) alcohol. Purify via distillation or flash chromatography .
  • Aldol Condensation : React intermediates like 2-(4-methoxyphenyl)acetonitrile with aldehydes/nitriles in ethanol under basic conditions (e.g., 40% KOH). Extract the product with ethyl acetate and purify using flash chromatography .
    • Key Validation : Confirm product identity via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, focusing on characteristic peaks for isopropoxy groups (~1.2–1.4 ppm for CH3_3 and 4.5–5.0 ppm for OCH) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Fire Safety : Use alcohol-resistant foam or CO2_2 extinguishers; avoid water jets (risk of spreading flammable solvents) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Primary Methods :

  • NMR Spectroscopy : Assign peaks for isopropoxy groups and aromatic protons to confirm substitution patterns .
  • Mass Spectrometry : Use EI-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Melting Point Analysis : Compare observed mp (140–144°C for analogs like 3,5-bis(trifluoromethyl)benzoic acid) to literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility of aromatic intermediates .
  • Catalyst Selection : Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)2_2) in cross-coupling reactions to minimize side products .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify optimal reaction times .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Case Study : If anti-inflammatory activity varies across studies:

  • Structural Analysis : Compare X-ray crystallography data (e.g., Hirshfeld surfaces) to assess hydrogen-bonding differences in co-crystals .

  • Enzyme Assays : Use dose-response curves (IC50_{50}) to evaluate inhibition of COX-1/2, correlating with substituent electronic effects (e.g., electron-withdrawing groups) .

Q. How do crystallographic studies inform the design of this compound-based co-crystals?

  • Methodology :

  • Multi-Component Crystallization : Co-crystallize with partners like fumaric acid or 3-cyanopyridine. Analyze via differential scanning calorimetry (DSC) to confirm phase purity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O, C–H···π) using CrystalExplorer software .
    • Data Interpretation : Fingerprint plots (e.g., Figure C10) reveal dominant H-bond contributions (>30% of surface contacts) .

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